molecular formula C18H15NO5 B2653894 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde CAS No. 847241-93-4

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde

Cat. No. B2653894
CAS RN: 847241-93-4
M. Wt: 325.32
InChI Key: UKSOQBFWPNTWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde, also known as DIMBOA aldehyde, is a natural compound found in several plant species. It has been studied for its potential applications in various fields, including agriculture, medicine, and biochemistry.

Scientific Research Applications

Catalytic Applications

The study by Ghorbanloo and Alamooti (2017) demonstrated the use of a molybdenum(VI) complex with thiazole-hydrazone ligand, derived from 2-hydroxy-3-methoxybenzaldehyde, as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of incorporating such compounds into catalytic systems for improved oxidation reactions, showcasing the substance's relevance in catalysis and material science (Ghorbanloo & Alamooti, 2017).

Enzymatic Asymmetric Synthesis

Kühl et al. (2007) investigated the enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde lyase with substrates including 3-methoxybenzaldehyde. This work contributes to understanding the enzymatic processes involving similar aldehydes and their applications in producing enantioselective compounds, which are valuable in pharmaceutical and chemical manufacturing (Kühl et al., 2007).

Synthesis and Characterization of Metal Complexes

Takjoo et al. (2013) synthesized and characterized new compounds using 3-methoxy-2-hydroxybenzaldehyde derivatives, highlighting their potential in the development of novel metal complexes with significant chemical properties. These findings contribute to the broader field of coordination chemistry and the exploration of new materials with potential applications ranging from catalysis to material science (Takjoo et al., 2013).

Reaction Mechanisms and Chemical Synthesis

Kokubo et al. (1999) explored the reactions of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, providing insights into the cleavage of the aldehyde C-H bond using a rhodium catalyst system. This research sheds light on the complex mechanisms involved in chemical synthesis and the role of specific aldehydes in facilitating these reactions, offering valuable information for synthetic chemistry applications (Kokubo et al., 1999).

Antimicrobial and Antioxidant Properties

Syafni, Putra, and Arbain (2012) isolated compounds from the fern Trichomanes chinense L. that showed significant antioxidant and antimicrobial activities. While not directly related to 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde, this research underscores the importance of exploring the biological activities of related compounds for potential applications in healthcare and medicine (Syafni, Putra, & Arbain, 2012).

properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-23-15-8-4-5-12(11-20)16(15)24-10-9-19-17(21)13-6-2-3-7-14(13)18(19)22/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSOQBFWPNTWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2C(=O)C3=CC=CC=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde

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